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Compound of Interest

Compound Name: N-tert-Butyl-N-methylurea
CAS No.: 216142-80-2
Cat. No.: B14241093
Get Quote
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Executive Summary

N-tert-Butyl-N-methylurea is a 1,1-disubstituted urea derivative primarily utilized in the
synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., p38 MAP
kinase inhibitors). Unlike simple ureas, the incorporation of the bulky tert-butyl group alongside
a methyl substituent serves two critical functions:

» Conformational Locking: The steric bulk of the tert-butyl group restricts rotation around the N-
C(0O) bond, forcing the molecule into specific conformations that favor binding in hydrophobic
pockets.

o Metabolic Shielding: The tert-butyl group is highly resistant to oxidative dealkylation (CYP450
metabolism), extending the in vivo half-life of the drug candidate.

This guide provides a validated protocol for the synthesis of this reagent and its subsequent
application in Palladium-catalyzed cross-coupling reactions to generate biologically active
N,N,N'-trisubstituted ureas.
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Chemical Profile & Mechanistic Insight[1][2][3][4][5]
Structural Advantages

The 1,1-disubstitution pattern creates a unique electronic and steric environment.

e Nucleophilicity: The unsubstituted NH2 group remains nucleophilic, allowing for coupling with
electrophiles (aryl halides, acyl chlorides, isocyanates).

» Solubility: The lipophilic tert-butyl group significantly enhances solubility in organic solvents
(DCM, THF) compared to unsubstituted ureas, facilitating easier handling in library synthesis.

Mechanistic Pathway: The "Urea Transfer"

In drug design, this building block is often used to install the "urea tail" onto an aromatic
scaffold. The most efficient method is Palladium-Catalyzed Buchwald-Hartwig Amidation, where
the urea acts as the nucleophile.

Why not use isocyanates? While reacting an aniline with N-tert-butyl-N-methylcarbamoyl
chloride is a valid route, the carbamoyl chloride is unstable and difficult to store. Using the
stable urea (N-tert-Butyl-N-methylurea) as a coupling partner is operationally superior.

Experimental Protocols
Protocol A: Synthesis of N-tert-Butyl-N-methylurea

For cases where the reagent is not commercially available or high purity is required.

Objective: Synthesize 1-tert-butyl-1-methylurea from N-methyl-tert-butylamine using
Carbonyldiimidazole (CDI) as a safe phosgene equivalent.

Materials:
e N-methyl-tert-butylamine (1.0 equiv)
e 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

o Ammonia (aqueous 25% or 7N in MeOH) (5.0 equiv)
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Dichloromethane (DCM) (anhydrous)

Nitrogen atmosphere

Step-by-Step Procedure:

Activation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with N2. Add CDI (1.1
equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]

Amine Addition: Add N-methyl-tert-butylamine (1.0 equiv) dropwise over 15 minutes. The
solution may bubble (CO: release).

Formation of Imidazolide: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and
stir for 2 hours.

o Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the starting amine.

Ammonolysis: Cool the mixture back to 0°C. Add the ammonia source (excess) rapidly. A
white precipitate (imidazole byproduct) may form.[2]

Work-up: Stir for 4 hours at RT. Dilute with DCM, wash with 1M HCI (to remove imidazole
and unreacted amine), then saturated NaHCOs and brine.

Isolation: Dry organic layer over Na2SOa, filter, and concentrate in vacuo.

Purification: Recrystallize from Hexane/EtOAc if necessary.

Yield: Typically 85-92% (White crystalline solid).

Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-
Hartwig)

Application: Coupling the urea to an aryl halide to form a kinase inhibitor scaffold.

Reaction: Ar-Br + H2N-C(=0)-N(Me)(tBu) — Ar-NH-C(=0)-N(Me)(tBu)

Materials:
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e Aryl Bromide substrate (1.0 equiv)

o N-tert-Butyl-N-methylurea (1.2 equiv)

o Catalyst: Pd2dbas (2.5 mol%)

e Ligand: Xantphos (5 mol%)

e Base: Cs2CO0s (1.5 equiv)

e Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure:

o Preparation: In a glovebox or under strict Nz flow, charge a reaction vial with the Aryl
Bromide, Urea reagent, Cs2COs, Pdzdbas, and Xantphos.

o Solvation: Add degassed 1,4-Dioxane (0.15 M concentration relative to aryl bromide).
e Reaction: Seal the vial and heat to 100°C for 12—-16 hours.

o Note: The reaction mixture will turn from dark red to orange/brown.
« Filtration: Cool to RT. Filter the mixture through a pad of Celite, eluting with EtOAc.

 Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient:
0-40% EtOAc in Hexanes).

Self-Validating Checkpoint:

e 1H NMR: Look for the disappearance of the broad NHz singlet (approx. 4.5-5.0 ppm) and the
appearance of a downfield NH singlet (approx. 8.0-9.0 ppm) corresponding to the new Ar-
NH-urea bond. The tert-butyl singlet (approx. 1.3 ppm) and N-methyl singlet (approx. 2.8
ppm) should remain distinct.

Visualized Workflows
Synthesis Logic Flow
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The following diagram illustrates the critical decision points and reaction flow for using this
building block.

Route A: Pd-Coupling Add Pd2dba3 / Xantphos r Product: N-Aryl-N"tert-butyl-N"methylurea.
Aryl Urea Needed

(Aryl Halide Substrate) Cs2C03, Dioxane, 100°C (Kinase Inhibitor Scaffold)

Start: N-tert-Butyl-N-methylurea Target Structure?

Acyl Urea Needed

Route B: Nucleophilic Attack Add Base (Et3N/Pyridine) Acylation Product: N-Acyl-N"-tert-butyl-N'-methylurea
(Acyl Chioride/lsocyanate) o (Acyl Urea)

Click to download full resolution via product page

Caption: Decision matrix for utilizing N-tert-Butyl-N-methylurea in divergent synthetic
pathways.

Data Summary & Troubleshooting

Common Failure

Parameter Optimal Condition Correction
Mode
) ) Distill dioxane over
1,4-Dioxane Wet solvent kills
Solvent Na/benzophenone or
(Anhydrous) catalyst i
use molecular sieves.
Use Cesium
Carbonate for better
Base Cs2CO0s K2COs (too weak)

solubility and basicity

in dioxane.

Maintain reflux;
< 80°C (Incomplete o
Temperature 100°C ) ensure efficient
conversion) o
stirring.

Excess urea drives

1.0 equiv o
_— ) . the equilibrium and
Stoichiometry 1.2 equiv Urea (Homocoupling of Ar- ]
Br) prevents Ar-Br side
r

reactions.
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Synthesis of 1,1-Disubstituted Ureas

o BenchChem Technical Data. "N-tert-Butyl-N-methylurea Properties and Synthesis."

Palladium-Catalyzed Urea Coupling (General Methodology)

o Klinkenberg, G. & Hartwig, J. F. (2011). "Palladium-Catalyzed Coupling of Ureas and Aryl
Chlorides." Journal of the American Chemical Society.

Application in Kinase Inhibitors (p38 MAP Kinase)

o US Patent 10,537,560 B2. "P38 kinase inhibitors reduce DUX4 and downstream gene
expression." (Cites usage of 1-tert-butyl-1-methylurea moieties).[3][4][5][6]

Mechanistic Utility of t-Butyl Ureas

o lto, A., Muratake, H., & Shudo, K. (2010). "Novel Synthesis of Ureas: Application of t-
Butylureas." Chemical and Pharmaceutical Bulletin.

Disclaimer: This protocol is intended for use by qualified research personnel only. Always
consult the Safety Data Sheet (SDS) before handling reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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